3-Hydroxy-3-mesityl-N-methoxy-N-methylpropanamide
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Overview
Description
3-Hydroxy-3-mesityl-N-methoxy-N-methylpropanamide is a chemical compound with the molecular formula C14H21NO3 and a molar mass of 251.33 g/mol It is characterized by the presence of a hydroxy group, a mesityl group, and a methoxy-methyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-mesityl-N-methoxy-N-methylpropanamide typically involves the reaction of mesityl bromide with N-methoxy-N-methylpropanamide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would likely be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, purification methods, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-mesityl-N-methoxy-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-mesityl-N-methoxy-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-mesityl-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the mesityl group can engage in hydrophobic interactions. The methoxy-methyl amide group can participate in various chemical reactions, influencing the compound’s overall activity and effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-phenyl-N-methoxy-N-methylpropanamide
- 3-Hydroxy-3-t-butyl-N-methoxy-N-methylpropanamide
- 3-Hydroxy-3-cyclohexyl-N-methoxy-N-methylpropanamide
Uniqueness
3-Hydroxy-3-mesityl-N-methoxy-N-methylpropanamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that have different substituents in place of the mesityl group.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-hydroxy-N-methoxy-N-methyl-3-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C14H21NO3/c1-9-6-10(2)14(11(3)7-9)12(16)8-13(17)15(4)18-5/h6-7,12,16H,8H2,1-5H3 |
InChI Key |
SMTIIDLWUFHSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CC(=O)N(C)OC)O)C |
Origin of Product |
United States |
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